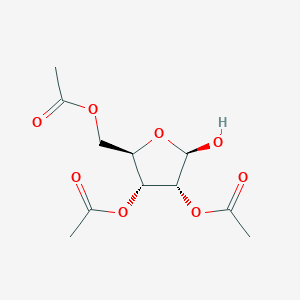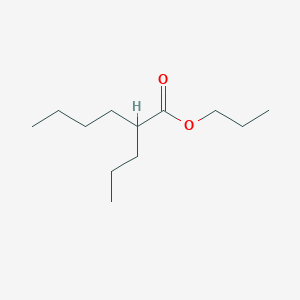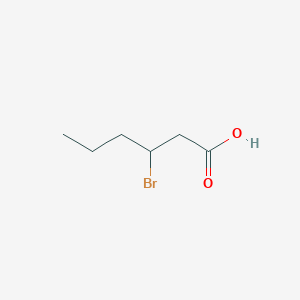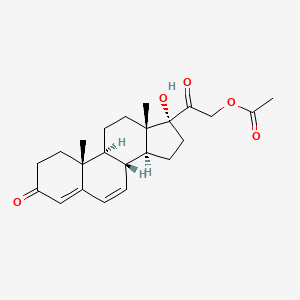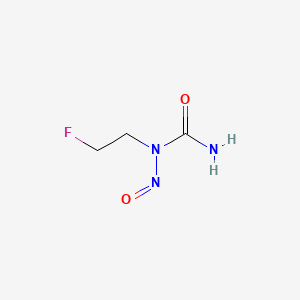
N-(2-Fluoroethyl)-N-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoroethyl-nitrosourea is a member of the nitrosourea family, which is known for its antitumor properties. Nitrosoureas are unique in their ability to cross the blood-brain barrier, making them particularly useful in treating brain tumors .
准备方法
The synthesis of 2-Fluoroethyl-nitrosourea typically involves the nucleophilic attack of a fluorinated reagent on an aziridine ring of a substituted urea. One common method uses tetra-n-butylammonium fluoride to open the aziridine ring of 1,3-substituted ureas . The reaction conditions often include the use of diethyleneurea, I-(2-fluoroethyl)-3-ethyleneurea, and I-(2-chloroethyl)-3-ethyleneurea as starting materials . The nitrosation of these intermediates produces 2-Fluoroethyl-nitrosourea with varying yields depending on the specific reagents and conditions used .
化学反应分析
2-Fluoroethyl-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 2-Fluoroethyl-nitrosourea into its corresponding amine derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like tetra-n-butylammonium fluoride. These reactions often result in the formation of fluorinated products.
科学研究应用
2-Fluoroethyl-nitrosourea has been extensively studied for its applications in various scientific fields:
作用机制
The mechanism of action of 2-Fluoroethyl-nitrosourea involves the formation of alkylating agents that can modify DNA and proteins. The compound decomposes to yield alkyl diazohydroxides and isocyanates, which can form cross-links in DNA, leading to cell death . This mechanism is particularly effective in rapidly dividing tumor cells, making 2-Fluoroethyl-nitrosourea a potent antitumor agent .
相似化合物的比较
2-Fluoroethyl-nitrosourea is compared with other nitrosoureas such as:
1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in treating brain tumors, BCNU has similar properties but different reactivity due to the presence of chlorine atoms.
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): This compound also crosses the blood-brain barrier and is used in cancer treatment.
1,3-bis(2-fluoroethyl)-1-nitrosourea (BFNU): Similar to 2-Fluoroethyl-nitrosourea but with two fluoroethyl groups, offering different pharmacokinetic properties.
2-Fluoroethyl-nitrosourea is unique due to its specific fluorine substitution, which can influence its reactivity and biological activity .
属性
CAS 编号 |
69112-98-7 |
|---|---|
分子式 |
C3H6FN3O2 |
分子量 |
135.10 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C3H6FN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8) |
InChI 键 |
CVNSFWDAXAKBIM-UHFFFAOYSA-N |
规范 SMILES |
C(CF)N(C(=O)N)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


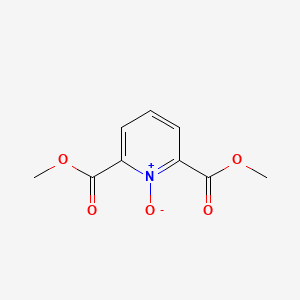

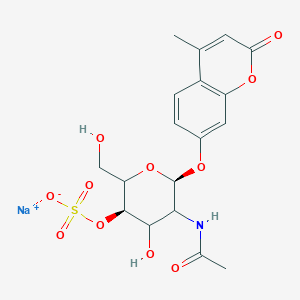
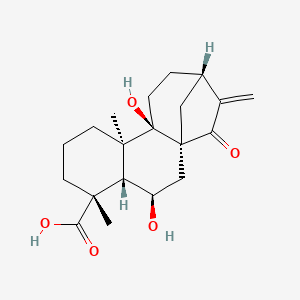
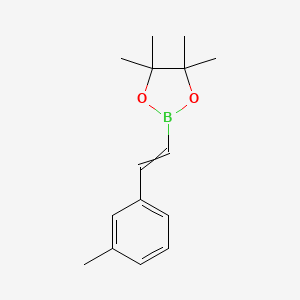
![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
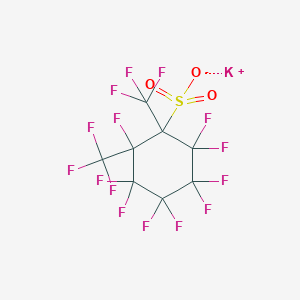
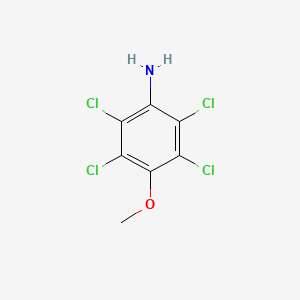

![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
